(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
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Overview
Description
(5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes a mercapto group, a pyrrole ring, and an imidazolone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and imidazolones, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under mild conditions to yield corresponding thiols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyrrole or imidazolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields disulfides, while reduction can produce thiols.
Scientific Research Applications
(5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE: shares structural similarities with other imidazolone derivatives and pyrrole-containing compounds.
Other Similar Compounds: Compounds like 2-mercaptoimidazoles and pyrrole-based molecules.
Uniqueness
The uniqueness of (5E)-2-MERCAPTO-5-[(1-METHYL-1H-PYRROL-2-YL)-METHYLENE]-3-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H13N3OS |
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Molecular Weight |
283.4 g/mol |
IUPAC Name |
(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H13N3OS/c1-17-9-5-8-12(17)10-13-14(19)18(15(20)16-13)11-6-3-2-4-7-11/h2-10H,1H3,(H,16,20)/b13-10+ |
InChI Key |
QJWXNGUQRYNOOI-JLHYYAGUSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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